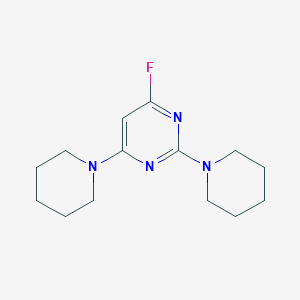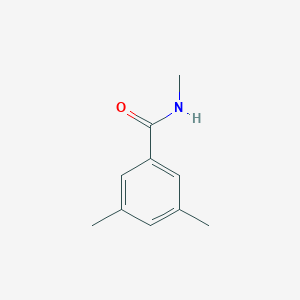
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione reduces inflammation, pain, and fever. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and physiological effects:
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anticancer activities at low concentrations. Moreover, it has been shown to be selective towards COX-2 enzymes, which are responsible for the production of inflammatory mediators. However, one of the major limitations of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. One of the major areas of research is the development of new derivatives with improved pharmacological properties. Moreover, the use of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione as a diagnostic tool for various diseases is an area of interest. Additionally, the study of the molecular mechanisms underlying its anti-inflammatory and anticancer activities is an important area of research. Finally, the development of new drug delivery systems for 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is an area of interest, which may improve its solubility and bioavailability.
In conclusion, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its anticancer properties, make it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been found to possess significant antitumor and anticancer properties. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
Numéro CAS |
159596-50-6 |
|---|---|
Nom du produit |
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
3-ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,12,13) |
Clé InChI |
JFQJLNCJGOMBDM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2 |
SMILES canonique |
CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2 |
Synonymes |
3-Cyclobutene-1,2-dione,3-ethoxy-4-(4-pyridinylamino)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)









